molecular formula C16H21N5O3S2 B2451448 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 886938-45-0

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Katalognummer: B2451448
CAS-Nummer: 886938-45-0
Molekulargewicht: 395.5
InChI-Schlüssel: VJBIHUAFFNRFFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclohexylcarbamoylamino group, and a furan-2-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Cyclohexylcarbamoylamino Group: This step involves the reaction of the thiadiazole derivative with cyclohexyl isocyanate to introduce the cyclohexylcarbamoylamino group.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with furan-2-ylmethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reactivity of the 1,3,4-Thiadiazole Ring

The thiadiazole ring serves as the central scaffold, influencing electrophilic and nucleophilic substitution patterns.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Nucleophilic Substitution KOH/EtOH, alkyl halidesSubstitution at C-2 or C-5 positions with alkyl/aryl groups, forming derivatives with enhanced bioactivity.
Electrophilic Attack HNO₃/H₂SO₄ (nitration)Nitration at C-5 position, yielding nitro derivatives (precursors for amine synthesis).
Ring-Opening H₂O₂, acidic conditionsOxidation of sulfur to sulfoxide/sulfone, altering electronic properties.

Sulfanyl (-S-) Linker Reactivity

The sulfanyl group bridges the thiadiazole and acetamide moieties, participating in key transformations.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Oxidation mCPBA (meta-chloroperbenzoic acid)Conversion to sulfoxide (-SO-) or sulfone (-SO₂-), modulating polarity and target affinity.
Nucleophilic Displacement RNH₂ (amines), DMF, K₂CO₃Replacement with amines, yielding thioether derivatives for structure-activity relationship (SAR) studies.

Cyclohexylcarbamoyl Group Reactions

The carbamoyl group (CONH-) attached to cyclohexane enables hydrolysis and alkylation.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Acidic Hydrolysis HCl (6M), refluxCleavage to cyclohexylamine and carboxylic acid, useful in metabolite profiling.
Alkylation CH₃I, NaH, THFMethylation of the amide nitrogen, altering steric and electronic effects.

Furan-Methylacetamide Side Chain Modifications

The furan ring and acetamide group undergo electrophilic substitution and hydrolysis, respectively.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Electrophilic Substitution Br₂, FeBr₃Bromination at C-5 of the furan ring, enabling further cross-coupling reactions.
Acetamide Hydrolysis NaOH (aq.), heatCleavage to furfurylamine and acetic acid, critical for degradation studies.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions for structural diversification.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidArylation at the thiadiazole C-2 position, expanding π-conjugation for optoelectronic applications.
Click Chemistry CuSO₄, sodium ascorbate, azidesTriazole formation via Huisgen cycloaddition, enhancing solubility and biocompatibility.

Key Findings:

  • Thiadiazole Core : Highly reactive toward electrophiles and nucleophiles, enabling regioselective derivatization.

  • Sulfanyl Linker : Susceptible to oxidation and displacement, offering pathways to modulate lipophilicity.

  • Carbamoyl Group : Hydrolysis-resistant under physiological conditions but cleavable under strong acidic/basic conditions.

  • Furan Ring : Prone to electrophilic substitution, facilitating functionalization for pharmacological optimization.

This compound’s multifunctional architecture supports its use as a versatile intermediate in drug discovery, particularly for antimicrobial and anticancer agents. Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The 1,3,4-thiadiazole moiety has been highlighted for its potential as a scaffold for developing new antimicrobial agents. For example, studies have shown that compounds containing the thiadiazole ring can effectively inhibit the growth of various bacterial strains and fungi .

In particular, the incorporation of the furan group into thiadiazole derivatives has been associated with enhanced antimicrobial activity. The structural modifications allow for improved interactions with microbial targets, making these compounds promising candidates for further development in antimicrobial therapy .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Various studies have reported that compounds containing the 1,3,4-thiadiazole ring demonstrate cytotoxic effects against several cancer cell lines. For instance, derivatives have shown significant inhibition of cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain thiadiazole derivatives have been shown to interact with tubulin, leading to disruption of microtubule dynamics and subsequent cell death . The structure–activity relationship studies indicate that specific substitutions on the thiadiazole ring can enhance anticancer activity, making it a valuable target for drug design.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against various pathogens. The results indicated that modifications to the thiadiazole ring significantly impacted activity levels. Compounds with furan substitutions exhibited enhanced antibacterial effects against resistant strains .

Anticancer Activity

In another investigation, a novel thiadiazole derivative was synthesized and tested against several cancer cell lines. The compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity. Further mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .

Wirkmechanismus

The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(phenylmethyl)acetamide
  • 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its furan-2-ylmethyl group, in particular, may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure featuring a thiadiazole ring, a furan moiety, and a cyclohexylcarbamoyl group. The synthesis typically involves multi-step reactions including the formation of the thiadiazole core followed by functionalization to introduce the furan and acetamide groups.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.28 µg/mL, indicating potent anti-proliferative effects.
  • A549 (lung carcinoma) : Showed an IC50 value of 0.52 µg/mL.

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-70.28Apoptosis induction
A5490.52Cell cycle arrest
HCT1163–4Inhibition of CDK9

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. The compound has shown activity against various bacterial strains:

  • Salmonella typhi : Zone of inhibition ranged from 15–19 mm at a concentration of 500 μg/disk.
  • E. coli : Similar activity was noted against this strain.

Additionally, antifungal activity was reported against Aspergillus niger and moderate activity against Candida albicans .

Anticonvulsant Activity

In the realm of anticonvulsant research, thiadiazole derivatives have been evaluated for their neuroprotective effects. Studies indicate that certain derivatives exhibit significant protection against induced seizures in animal models:

  • The compound demonstrated approximately 72%–79% protection at a dosage of 90 mg/kg in seizure models using nikethamide and picrotoxins as standards.

This suggests that the compound may interact with central nervous system targets, potentially inhibiting pathways involved in seizure propagation .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is highly dependent on their structural features. Modifications at various positions on the thiadiazole ring can enhance or diminish biological potency:

  • Substituents at C-5 : Influence cytotoxicity; aromatic groups tend to increase activity.
  • Furan and Acetamide Groups : These moieties are critical for enhancing solubility and bioavailability.

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : The compound was shown to significantly reduce cell viability through apoptosis pathways.
  • Animal Model for Anticonvulsant Activity : Demonstrated efficacy in reducing seizure frequency without notable neurotoxicity.

Eigenschaften

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBIHUAFFNRFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.